
N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O2S2 and its molecular weight is 476.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, with the CAS number 941981-00-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and antimicrobial activities, based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18BrN3O2S2, with a molecular weight of 476.4 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on thiophene derivatives demonstrated significant antiproliferative effects against liver (HepG2) and prostate (PC-3) cancer cell lines. The most promising compounds exhibited IC50 values ranging from 0.075 to 6.96 µM against key targets such as VEGFR-2 and AKT, indicating strong kinase inhibitory activity and the ability to induce apoptosis through caspase activation .
Table 1: Anticancer Activity of Thiophene Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3b | HepG2 | 3.105 | Induces apoptosis |
4c | PC-3 | 3.023 | Inhibits VEGFR-2 |
Doxorubicin | HepG2 & PC-3 | Reference | Standard chemotherapy |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing thiazole and related structures exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic processes .
Case Studies
- Caspase Activation : In HepG2 cells treated with this compound, there was a notable increase in caspase-3 activity, suggesting that the compound effectively triggers apoptotic pathways .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound led to significant cell cycle arrest at the S phase in HepG2 cells, indicating its potential as an anticancer agent by preventing cancer cell proliferation .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various targets involved in cancer progression. These studies suggest that the compound binds effectively within the active sites of VEGFR and AKT, providing insights into its potential as a therapeutic agent .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 4-bromophenyl derivatives with thiazole-based compounds. The structural confirmation of synthesized compounds is usually performed using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and elemental analysis.
Antimicrobial Activity
Research indicates that derivatives of N-(4-bromophenyl)-thiazol compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial efficacy is often evaluated using methods such as the turbidimetric method, which quantifies bacterial growth inhibition.
In one study, specific derivatives demonstrated promising results against common pathogens, suggesting their potential use in treating infections caused by resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays, including the Sulforhodamine B (SRB) assay. This compound has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), indicating its potential as a chemotherapeutic agent .
Molecular docking studies further elucidate the interaction mechanisms between the compound and target proteins involved in cancer cell proliferation, enhancing our understanding of its therapeutic effects .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated a series of thiazole derivatives for their antimicrobial properties. Among them, compounds derived from N-(4-bromophenyl)-thiazole showed significant inhibition against both Staphylococcus aureus and Escherichia coli, demonstrating their utility in developing new antibacterial agents .
Case Study 2: Anticancer Activity
In another research effort, a derivative of N-(4-bromophenyl)-thiazole was tested against MCF7 cells. The results indicated that certain modifications to the thiazole ring enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .
Data Table: Summary of Biological Activities
Compound | Activity Type | Target Organism/Cell Line | Method Used | Result |
---|---|---|---|---|
N-(4-bromophenyl)-thiazole derivative | Antimicrobial | Staphylococcus aureus | Turbidimetric method | Significant inhibition |
N-(4-bromophenyl)-thiazole derivative | Antimicrobial | Escherichia coli | Turbidimetric method | Significant inhibition |
N-(4-bromophenyl)-thiazole derivative | Anticancer | MCF7 (breast cancer cell line) | Sulforhodamine B assay | High cytotoxicity observed |
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S2/c1-13-2-6-15(7-3-13)23-19(26)12-28-20-24-17(11-27-20)10-18(25)22-16-8-4-14(21)5-9-16/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKHIQPWOJJRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.